molecular formula C8H8INO3 B12855150 5-Amino-4-iodo-2-methoxybenzoic acid

5-Amino-4-iodo-2-methoxybenzoic acid

Cat. No.: B12855150
M. Wt: 293.06 g/mol
InChI Key: CTBXSIXWKNAADZ-UHFFFAOYSA-N
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Description

5-Amino-4-iodo-2-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at position 2, an iodine atom at position 4, and an amino group at position 3. This compound’s structure confers unique physicochemical properties, including solubility behavior, acidity (pKa), and reactivity in synthetic pathways. The iodine substituent introduces steric bulk and polarizability, which may enhance its utility in pharmaceutical intermediates or as a radiolabeling precursor.

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

5-amino-4-iodo-2-methoxybenzoic acid

InChI

InChI=1S/C8H8INO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

CTBXSIXWKNAADZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-iodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid followed by the introduction of an amino group. One common method includes the following steps:

    Iodination: 2-Methoxybenzoic acid is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce the iodine atom at the desired position on the benzene ring.

    Amination: The iodinated product is then subjected to a nucleophilic substitution reaction with ammonia or an amine to replace the iodine atom with an amino group.

Industrial Production Methods: While specific industrial production methods for 5-Amino-4-iodo-2-methoxybenzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-iodo-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The iodine atom can be substituted with other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Amino-4-iodo-2-methoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, 5-Amino-4-iodo-2-methoxybenzoic acid is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-iodo-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino group allows it to form hydrogen bonds, while the iodine atom can participate in halogen bonding, enhancing its binding affinity to target molecules. The methoxy group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents and molecular features of 5-amino-4-iodo-2-methoxybenzoic acid with related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
5-Amino-4-iodo-2-methoxybenzoic acid 2-OCH₃, 4-I, 5-NH₂ ~307.08 (calculated) Methoxy, amino, iodo, carboxyl
4-Amino-5-chloro-2-methoxybenzoic acid 2-OCH₃, 4-Cl, 5-NH₂ 215.62 (exact mass) Methoxy, amino, chloro, carboxyl
4-Amino-2-fluoro-5-methoxybenzoic acid 2-F, 5-OCH₃, 4-NH₂ 185.16 (exact mass) Fluoro, methoxy, amino, carboxyl
4-Amino-3-methoxybenzoic acid 3-OCH₃, 4-NH₂ 167.15 (exact mass) Methoxy, amino, carboxyl

Key Observations :

  • Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro () or fluoro () analogs. This may enhance its stability in radical reactions or interactions with biological targets .
  • Positional Isomerism: The placement of substituents (e.g., methoxy at position 2 vs. 3) significantly alters electronic properties.

Solubility and Physicochemical Properties

While direct solubility data for the target compound are unavailable, provides insights into substituted benzoic acids:

  • Hydroxy vs. Methoxy Groups: 5-Amino-2-hydroxybenzoic acid exhibits higher solubility in alcohols (e.g., ethanol: ~12.5 g/L at 25°C) due to hydrogen bonding. In contrast, methoxy-substituted analogs (e.g., 4-amino-2-methoxybenzoic acid) show reduced polarity, favoring solubility in ethers (~3.2 g/L) or haloalkanes .
  • Impact of Halogens : Chloro and iodo substituents decrease aqueous solubility but enhance lipid solubility, critical for membrane permeability in drug design .

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